molecular formula C21H20ClN3O2 B4522671 (4-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone

(4-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone

Cat. No.: B4522671
M. Wt: 381.9 g/mol
InChI Key: BCPHQCCPJQMFKQ-UHFFFAOYSA-N
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Description

(4-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone is a complex organic compound that features a combination of indole, piperazine, and chlorophenyl groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone typically involves multiple steps:

    Formation of the Indole Derivative: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Piperazine Derivative Synthesis: Piperazine derivatives can be synthesized by reacting ethylenediamine with dihaloalkanes.

    Coupling Reaction: The final step involves coupling the indole derivative with the piperazine derivative in the presence of a coupling agent such as carbodiimide to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine moieties.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include oxidized indole derivatives and piperazine N-oxides.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: Substituted chlorophenyl derivatives.

Mechanism of Action

The mechanism of action of (4-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to interact with serotonin receptors, while the piperazine group can modulate neurotransmitter activity. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-chlorophenyl)(4-hydroxyphenyl)methanone: Similar structure but with a hydroxy group instead of the indole and piperazine moieties.

    (4-chlorophenyl)(4-methylphenyl)methanone: Similar structure but with a methyl group instead of the indole and piperazine moieties.

Uniqueness

The uniqueness of (4-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone lies in its combination of indole, piperazine, and chlorophenyl groups, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(1-methylindole-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-23-18-5-3-2-4-16(18)14-19(23)21(27)25-12-10-24(11-13-25)20(26)15-6-8-17(22)9-7-15/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPHQCCPJQMFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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